molecular formula C11H10N2O4 B7818407 (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate

(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate

Cat. No.: B7818407
M. Wt: 234.21 g/mol
InChI Key: SOLQIFINSOHAQD-UHFFFAOYSA-N
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Description

The compound identified as “(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate” is a benzimidazole derivative. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. These compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction can be summarized as follows: [ \text{o-Phenylenediamine} + \text{Carboxylic Acid} \rightarrow \text{Benzimidazole Derivative} ]

Industrial Production Methods

In industrial settings, the synthesis of benzimidazole derivatives may involve more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole derivatives, including (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate, undergo various types of chemical reactions:

    Oxidation: These compounds can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogenation and alkylation are common substitution reactions for benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazoles.

Scientific Research Applications

Benzimidazole derivatives, including (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate, have a wide range of scientific research applications:

    Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

    Biology: Studied for their antimicrobial and antiviral properties.

    Medicine: Investigated for their potential as anticancer agents and inhibitors of specific enzymes.

    Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves the inhibition of specific enzymes or receptors. For example, some benzimidazole derivatives act as agonists of the glucagon-like peptide-1 receptor, which plays a role in regulating blood glucose levels. The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate.

    Thiochromone Compounds: Similar in structure but contain sulfur atoms.

    Nintedanib: A benzimidazole derivative used as a tyrosine kinase inhibitor.

Uniqueness

This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.

Properties

IUPAC Name

(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQIFINSOHAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)N=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)N=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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